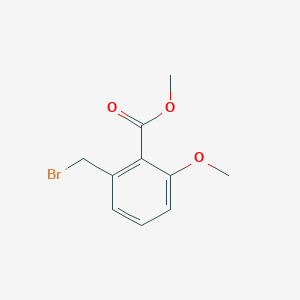

Methyl 2-(bromomethyl)-6-methoxybenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(bromomethyl)-6-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-13-8-5-3-4-7(6-11)9(8)10(12)14-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJLOXBFOHKOSBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)OC)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Bromomethyl 6 Methoxybenzoate and Analogues

Precursor Synthesis and Functionalization Strategies

The synthesis of methyl 2-(bromomethyl)-6-methoxybenzoate and its analogues relies on two primary strategic steps: the synthesis of the necessary precursors and their subsequent functionalization. These processes involve carefully controlled chemical reactions to introduce the required functional groups at specific positions on the aromatic ring. The key transformations include the bromination of a methyl group attached to the benzene (B151609) ring and the esterification of a carboxylic acid group.

Bromination of Methyl 2-methyl-6-methoxybenzoate Analogues

A crucial step in the synthesis of the target compound is the selective bromination of the methyl group at the 2-position of the benzene ring. This transformation is typically achieved through radical substitution, where a bromine atom replaces a hydrogen atom on the benzylic methyl group.

N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of benzylic positions. researchgate.net This reaction, often initiated by a radical initiator or light, allows for the specific introduction of a bromine atom onto the methyl group while leaving the aromatic ring intact. The use of NBS is favored due to its relative safety and ease of handling compared to elemental bromine. researchgate.net The reaction proceeds via a radical chain mechanism, where NBS serves as a source of bromine radicals.

The selectivity of this reaction is a key consideration. For instance, in the synthesis of related compounds like 2-arylbenzothiazoles, NBS has been used under mild conditions to achieve cyclization, highlighting its versatility in promoting specific bond formations. mdpi.com Research has shown that the choice of solvent and reaction conditions can significantly influence the outcome of NBS brominations. researchgate.net

Table 1: Regioselective Bromination Conditions

| Reactant | Reagent | Initiator | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Methoxyimino-o-tolyl-acetic acid methyl ester | NBS (2.0 eq.) | AIBN (0.04 eq.) | o-dichlorobenzene | 80 | 92 |

| Methoxyimino-o-tolyl-acetic acid methyl ester | NBS (2.0 eq.) | AIBN (0.04 eq.) | CCl4 | Reflux | 79 |

NBS: N-Bromosuccinimide, AIBN: 2,2′-azobisisobutyronitrile. Data sourced from Sanghyuck Lee & Choon Sup Ra, 2017. researchgate.net

Photochemical initiation provides an alternative method for generating the bromine radicals required for benzylic bromination. This technique involves the use of light, typically with a wavelength ranging from 200 to 750 nm, to cleave the N-Br bond in NBS or to initiate the reaction of other brominating agents. google.com This method can offer a high degree of control over the reaction and can sometimes lead to cleaner product formation with fewer side reactions. rsc.org

A patented process describes the selective bromination of 2,6-dimethylbenzoic acid using sodium bromate (B103136) and hydrobromic acid in the presence of light to produce 2-bromomethyl-6-methyl-benzoic acid. google.com This highlights the applicability of photochemical methods in the synthesis of precursors for the target molecule.

The efficiency and selectivity of the bromination reaction are highly dependent on the reaction conditions. nih.gov Optimization of parameters such as temperature, solvent, and the stoichiometry of the reagents is crucial for maximizing the yield of the desired product and minimizing the formation of byproducts.

For example, studies on the α-bromination of ketones have shown that the relative ratio of mono- and di-brominated products can be controlled by adjusting the equivalents of the catalyst used. sci-int.com The choice of solvent is also critical; for instance, replacing the toxic carbon tetrachloride with greener alternatives like 1,2-dichlorobenzene (B45396) has been shown to improve both reaction time and isolated yield in certain benzylic brominations. researchgate.net Temperature control is another key factor, as it can influence the rate of reaction and the stability of the radical intermediates. Careful control of the reaction temperature has been shown to achieve high regioselectivity in the electrophilic aromatic bromination of certain compounds. nih.gov

Table 2: Effect of Solvent on Benzylic Bromination

| Solvent | Reaction Time (h) | Isolated Yield (%) |

|---|---|---|

| o-dichlorobenzene | 8 | 92 |

| CCl4 | 12 | 79 |

Reaction: Methoxyimino-o-tolyl-acetic acid methyl ester with NBS and AIBN. Data sourced from Sanghyuck Lee & Choon Sup Ra, 2017. researchgate.net

Esterification Routes to this compound Derivatives

The final step in the synthesis of the target compound often involves the esterification of a carboxylic acid precursor. This reaction converts the carboxylic acid group into a methyl ester group.

Acid-catalyzed esterification, also known as Fischer esterification, is a common and effective method for preparing esters from carboxylic acids and alcohols. In this reaction, a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is used to protonate the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

The kinetics of acid-catalyzed esterification of substituted benzoic acids have been studied to understand the influence of substituents on the reaction rate. rsc.org This method is widely applicable and can be used for a variety of carboxylic acid and alcohol substrates. The synthesis of 2-methoxy-6-methylbenzoic acid, a related precursor, involves a hydrolysis step to obtain the carboxylic acid, which can then be esterified. google.com

Alternative Esterification Methods for Benzoic Acid Derivatives

The synthesis of methyl benzoates from benzoic acids is a cornerstone of organic chemistry, traditionally accomplished via Fischer-Speier esterification using an alcohol in the presence of a strong acid catalyst. However, to overcome limitations such as harsh conditions and the need for large excesses of alcohol, several alternative methods have been developed.

One approach involves the use of solid acid catalysts, which offer advantages in terms of separation, reusability, and reduced environmental impact. ijstr.org For instance, Montmorillonite K10 clay modified with orthophosphoric acid has been shown to be an effective catalyst for the esterification of substituted benzoic acids with various alcohols under solvent-free conditions. ijstr.org Other solid acids, such as certain ion exchange resins like Amberlyst 131, have also demonstrated high efficiency in catalyzing esterification reactions. researchgate.net

Coupling agents provide another versatile route to ester formation, enabling the reaction to proceed under milder conditions. A common method involves the use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This technique is particularly useful for acid-sensitive substrates. Other activating agents include carbonylimidazole derivatives, which form highly reactive acylimidazole intermediates that readily react with alcohols. organic-chemistry.org

More specialized reagents and catalysts have also been reported. Tin(II) compounds, for example, can catalyze the esterification of benzoic acid with alcohols having 7 to 13 carbon atoms at high temperatures (160 to 250°C), with the water of reaction being removed by distillation. google.com For rapid acylations, the combination of benzoyl chloride and N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures can afford benzoate (B1203000) esters in excellent yields. organic-chemistry.org

The following table summarizes a selection of these alternative esterification methods.

| Method | Reagents/Catalyst | Typical Conditions | Advantages |

| Solid Acid Catalysis | Phosphoric acid modified Montmorillonite K10 ijstr.org | Solvent-free, heat | Heterogeneous catalyst, easy separation, reusable. ijstr.org |

| Coupling Agent | N,N'-Dicyclohexylcarbodiimide (DCC), DMAP researchgate.net | Methylene chloride, room temp. | Mild conditions, high yield. researchgate.net |

| Organometallic Catalysis | Tin(II) compounds google.com | 160-250°C, distillative water removal | Effective for higher alcohols, no base treatment needed. google.com |

| Rapid Acylation | Benzoyl chloride, TMEDA organic-chemistry.org | -78°C | Very fast reaction, excellent yields. organic-chemistry.org |

| Active Intermediate | Carbonylimidazole derivatives, pyridinium (B92312) salts organic-chemistry.org | Room temp. | Forms highly active acylating agent. organic-chemistry.org |

Multi-Step Synthesis Pathways for Aryl-Substituted Methyl Benzoates

The synthesis of complex aryl-substituted methyl benzoates like this compound invariably requires a multi-step approach. These pathways often involve the strategic introduction and modification of functional groups on the benzene ring, with careful consideration of directing effects in electrophilic aromatic substitution reactions. youtube.com

A common strategy begins with a readily available substituted benzene and sequentially introduces the required functionalities. For example, a synthesis might start with an ortho-substituted toluene. The sequence of reactions is critical. For instance, installing an activating, ortho-para directing group (like a methoxy (B1213986) group) before performing reactions like bromination or acylation will direct subsequent substitutions to specific positions. youtube.com Conversely, introducing a deactivating, meta-directing group (like a nitro or acyl group) can be used to achieve substitution at the meta position. youtube.com This latter group can then be chemically modified in a subsequent step, a process known as functional group interconversion (FGI). youtube.com

A hypothetical multi-step synthesis for a precursor to this compound might involve the following key transformations:

Introduction of Directing Groups : Starting with a material like 2-methylanisole, the key methoxy and methyl groups are already in the correct relative positions.

Carboxylation/Esterification : The introduction of the carboxyl group can be achieved through various methods, such as Friedel-Crafts acylation followed by oxidation, or ortho-lithiation followed by quenching with carbon dioxide. The resulting carboxylic acid is then esterified to the methyl ester, for example, by using methanol (B129727) and an acid catalyst like sulfuric acid. truman.edu This esterification is an equilibrium process, and driving it to completion often requires removing the water that is formed. truman.edu

Side-Chain Functionalization : The final step in forming the core scaffold would be the bromination of the methyl group. This is typically achieved using a radical initiator and a brominating agent like N-bromosuccinimide (NBS) under photochemical or thermal conditions. This reaction selectively brominates the benzylic position.

The table below outlines a plausible sequence for synthesizing a related structure, methyl m-nitrobenzoate, which illustrates the principles of multi-step synthesis involving electrophilic aromatic substitution and esterification. truman.edu

| Step | Reaction | Reagents | Purpose |

| 1 | Nitration of Benzoic Acid | HNO₃, H₂SO₄ | Introduction of a meta-directing nitro group onto the benzene ring. slideserve.com |

| 2 | Fischer Esterification | CH₃OH, H₂SO₄, heat truman.edu | Conversion of the carboxylic acid to its corresponding methyl ester. truman.edu |

This sequence highlights how the electronic properties of existing substituents are leveraged to control the position of incoming groups, a fundamental concept in the multi-step synthesis of substituted aromatics. youtube.comslideserve.com

Convergent and Divergent Synthetic Approaches for the this compound Scaffold

The synthesis of this compound and its analogues can be designed using either convergent or divergent strategies, which offer different advantages in terms of efficiency and the ability to generate chemical diversity.

A convergent synthesis involves preparing key fragments of the target molecule separately and then combining them in the later stages of the synthesis. For the this compound scaffold, a convergent approach might involve the synthesis of two main building blocks:

A synthon containing the 2-(bromomethyl) moiety.

A synthon containing the 6-methoxybenzoate moiety.

A divergent synthesis , in contrast, begins with a common intermediate—in this case, the this compound scaffold itself—which is then elaborated into a library of different but structurally related compounds. This strategy is highly effective for exploring structure-activity relationships in drug discovery or for creating diverse materials.

Starting with this compound, its chemical reactivity can be exploited to generate a wide range of analogues:

Nucleophilic Substitution : The benzylic bromide is an excellent electrophile. It can react with a wide variety of nucleophiles (e.g., amines, thiols, alcohols, cyanides) to replace the bromine atom and introduce new functional groups at that position. For example, reaction with various primary or secondary amines would yield a library of aminomethyl derivatives.

Ester Modification : The methyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse set of alcohols or amines (using methods described in section 2.1.2.2) to create a library of different esters or amides.

Ether Modification : The methoxy group could potentially be cleaved to reveal a phenol, which could then be re-alkylated with various alkyl halides to introduce different ether side chains.

This divergent approach allows for the rapid generation of a multitude of analogues from a single, readily accessible advanced intermediate, making it a powerful tool in combinatorial chemistry.

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound aims to reduce its environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. uniroma1.it

Prevention of Waste : Synthetic routes should be designed to minimize the generation of waste. This can be achieved by using catalytic reactions instead of stoichiometric reagents and by designing syntheses with high atom economy. researchgate.net For example, using a reusable solid acid catalyst for the esterification step reduces waste compared to using a stoichiometric amount of a coupling agent like DCC, which generates dicyclohexylurea as a byproduct. ijstr.orgresearchgate.net

Atom Economy : The synthetic pathway should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like additions and rearrangements are preferable to substitutions and eliminations, which inherently generate byproducts.

Less Hazardous Chemical Synthesis : Wherever practicable, synthetic methods should use and generate substances that possess little or no toxicity to human health and the environment. uniroma1.it This includes avoiding the use of toxic solvents like 1,2-dichloroethane (B1671644) and heavy metal catalysts where possible. researchgate.net For the bromination step, using N-bromosuccinimide is generally preferred over using elemental bromine due to handling and safety concerns.

Use of Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. In the esterification step, employing solvent-free conditions with a solid catalyst is a prime example of this principle in action. ijstr.org If solvents are necessary, greener alternatives like water, ethanol, or ethyl acetate (B1210297) are preferred over halogenated hydrocarbons. researchgate.net

Catalysis : Catalytic reagents are superior to stoichiometric reagents. researchgate.net As discussed, using catalytic amounts of solid acids, organometallic compounds, or enzymes for the esterification step aligns with this principle. ijstr.orggoogle.com Similarly, using a catalytic amount of a radical initiator for the benzylic bromination is preferable to a process requiring stoichiometric initiators.

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally benign. For example, a greener pathway might involve an initial biocatalytic oxidation, followed by an esterification using a solid acid catalyst in a benign solvent like dimethyl carbonate (DMC)—which can act as both a reagent and a recyclable, low-toxicity solvent—and finishing with a catalytic bromination. researchgate.net

Reactivity Profiles and Mechanistic Investigations of Methyl 2 Bromomethyl 6 Methoxybenzoate

Nucleophilic Substitution Reactions at the Benzylic Bromide Moiety

The benzylic bromide moiety in Methyl 2-(bromomethyl)-6-methoxybenzoate is the primary site of its reactivity. Benzylic halides are particularly susceptible to nucleophilic substitution reactions due to the ability of the adjacent benzene (B151609) ring to stabilize the transition states of both S(_N)1 and S(_N)2 mechanisms through resonance. quora.comlibretexts.org As a primary halide, this compound typically favors the bimolecular S(_N)2 pathway, which involves a backside attack by the nucleophile. However, the significant resonance stabilization of the potential benzylic carbocation also permits reactions to proceed via an S(_N)1 mechanism under appropriate conditions, such as with weak nucleophiles or in polar protic solvents. libretexts.org

This compound readily reacts with a variety of oxygen-centered nucleophiles. These reactions typically proceed via an S(_N)2 mechanism to yield ether or ester derivatives. For instance, treatment with alkoxides (RO⁻) or phenoxides (ArO⁻) results in the formation of the corresponding benzyl (B1604629) ethers. Similarly, reaction with carboxylate anions (RCOO⁻) produces benzylic esters. These transformations are fundamental in synthetic chemistry for introducing new functional groups and building more complex molecular architectures.

| Nucleophile | Reagent Example | Product Type | General Product Structure |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | Ether | Methyl 2-(methoxymethyl)-6-methoxybenzoate |

| Phenoxide | Sodium phenoxide (NaOPh) | Ether | Methyl 2-(phenoxymethyl)-6-methoxybenzoate |

| Carboxylate | Sodium acetate (B1210297) (NaOAc) | Ester | Methyl 2-(((acetyloxy)methyl)-6-methoxybenzoate |

| Hydroxide (B78521) | Sodium hydroxide (NaOH) | Alcohol | Methyl 2-(hydroxymethyl)-6-methoxybenzoate |

Nitrogen-centered nucleophiles, such as primary and secondary amines, readily displace the benzylic bromide of this compound to form new carbon-nitrogen bonds. These alkylation reactions are a cornerstone for the synthesis of substituted amines. The reaction generally follows an S(_N)2 pathway. A notable application of this reactivity is seen in the synthesis of complex heterocyclic structures. For example, a structurally related compound, methyl 2-(bromomethyl)-3-nitrobenzoate, is reacted with 3-aminopiperidine-2,6-dione (B110489) hydrochloride in the presence of a base like triethylamine. google.com This reaction proceeds via nucleophilic attack of the primary amine on the benzylic carbon, leading to the formation of an isoindolinone ring system after subsequent intramolecular cyclization. google.com This highlights the utility of this class of benzylic bromides in constructing pharmacologically relevant scaffolds.

| Nucleophile | Reagent Example | Solvent | Product Type |

| Primary Amine | Aniline | Tetrahydrofuran (THF) | Secondary Amine |

| Secondary Amine | Diethylamine | Acetonitrile (B52724) | Tertiary Amine |

| Ammonia (B1221849) | Aqueous Ammonia | Ethanol | Primary Amine |

| Hydrazine | Hydrazine hydrate | Methanol (B129727) | Substituted Hydrazine |

The formation of new carbon-carbon bonds can be efficiently achieved through the reaction of this compound with various carbon-centered nucleophiles. Strong nucleophiles such as cyanide ions (CN⁻), enolates, and organometallic reagents (e.g., Grignard reagents or organocuprates) are effective for this transformation. The reaction with cyanide, for example, yields a nitrile, which serves as a versatile intermediate for the synthesis of carboxylic acids, amines, and other functional groups. These reactions are crucial for extending carbon chains and assembling the carbon skeleton of target molecules.

| Nucleophile | Reagent Example | Product Type | Notes |

| Cyanide | Sodium cyanide (NaCN) | Nitrile | Extends the carbon chain by one |

| Enolate | Sodium salt of diethyl malonate | Substituted Malonic Ester | Forms a new C-C bond for further elaboration |

| Organocuprate | Lithium diphenylcuprate (LiCuPh₂) | Alkylated Aromatic | Couples a phenyl group to the benzylic position |

| Grignard Reagent | Phenylmagnesium bromide (PhMgBr) | Alkylated Aromatic | Can lead to side reactions if not controlled |

The stereochemical outcome of nucleophilic substitution at the benzylic position is dictated by the reaction mechanism. This compound is an achiral molecule, as the benzylic carbon is bonded to two hydrogen atoms. Therefore, reactions with achiral nucleophiles will always yield achiral products.

However, understanding the stereochemical pathway is crucial for analogous chiral substrates. If a reaction proceeds via a pure S(_N)2 mechanism, it occurs with a complete inversion of stereochemistry at the electrophilic carbon center. khanacademy.org This is due to the requisite backside attack of the nucleophile. Conversely, a pure S(_N)1 reaction proceeds through a planar, achiral carbocation intermediate. libretexts.orgkhanacademy.org Nucleophilic attack can then occur from either face of the carbocation, leading to a racemic mixture of products if a new stereocenter is formed. For primary benzylic halides like this compound, the S(_N)2 pathway is generally favored, but the possibility of an S(_N)1 pathway means that reaction conditions must be carefully controlled to achieve stereoselectivity in related chiral systems.

Transition Metal-Catalyzed Coupling Reactions Involving this compound

While classic cross-coupling reactions like the Suzuki, Stille, and Negishi couplings traditionally involve the reaction of an organometallic reagent with an sp²-hybridized carbon halide (e.g., aryl or vinyl halides), their scope has been expanded to include sp³-hybridized electrophiles, including benzylic halides. libretexts.orglibretexts.orguwindsor.ca In these reactions, a palladium catalyst facilitates the formation of a new carbon-carbon bond at the benzylic position of this compound. The general catalytic cycle involves three key steps: oxidative addition of the benzylic bromide to the Pd(0) catalyst, transmetalation of the organic group from the organometallic reagent to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. wikipedia.org

The benzylic bromide of this compound can serve as an electrophilic partner in several palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: In a Suzuki-type reaction, the coupling partner is an organoboron compound, such as a boronic acid or a boronic ester. mdpi.com The reaction is performed in the presence of a palladium catalyst and a base, which is required to activate the organoboron reagent. This methodology allows for the formation of a C(sp³)–C(sp²) or C(sp³)–C(sp³) bond.

Stille Coupling: The Stille reaction utilizes an organostannane (organotin) reagent as the nucleophilic partner. wikipedia.orgorganic-chemistry.org A key advantage of the Stille coupling is the stability and functional group tolerance of the organostannane reagents, although their toxicity is a significant drawback. organic-chemistry.org Benzylic halides are known to be effective electrophiles in this reaction. wikipedia.org

Negishi Coupling: The Negishi coupling employs an organozinc reagent, which is typically more reactive than the corresponding organoboron or organotin compounds. nih.gov This heightened reactivity allows for couplings to occur under mild conditions. The formation of C(sp³)–C(sp²) bonds via the Negishi coupling of alkylzinc reagents with aryl halides is well-established, and the reverse reaction using a benzylic halide electrophile is also a viable synthetic strategy. nih.govresearchgate.net

| Coupling Reaction | Organometallic Reagent | Reagent Example | Catalyst Example | Typical Product |

| Suzuki | Organoboron | Phenylboronic acid | Pd(PPh₃)₄ / Base | Methyl 2-(1,2-diphenylethyl)-6-methoxybenzoate derivative |

| Stille | Organostannane | Tributyl(vinyl)tin | Pd(PPh₃)₄ | Methyl 2-(allyl)-6-methoxybenzoate derivative |

| Negishi | Organozinc | Phenylzinc chloride | Pd(dppf)Cl₂ | Methyl 2-(1,2-diphenylethyl)-6-methoxybenzoate derivative |

Sonogashira and Heck Coupling Potential

The Sonogashira and Mizoroki-Heck reactions are powerful palladium-catalyzed cross-coupling methods for forming carbon-carbon bonds. organic-chemistry.orgwikipedia.orgorganic-chemistry.org Typically, these reactions involve the coupling of an aryl or vinyl halide (sp²-hybridized carbon) with a terminal alkyne (Sonogashira) or an alkene (Heck). organic-chemistry.orgwikipedia.org

For this compound, the bromine atom is attached to an sp³-hybridized benzylic carbon, not directly to the aromatic ring. Therefore, it is not a substrate for the classic Sonogashira or Heck reaction at an aryl-halide bond. However, the benzylic bromide moiety can participate in analogous cross-coupling reactions.

Sonogashira-Type Coupling: While direct Sonogashira coupling is not feasible, palladium-catalyzed reactions of benzyl halides with terminal alkynes or their metal acetylide derivatives have been developed. thieme-connect.com For instance, an efficient method for the cross-coupling of benzyl bromides with lithium acetylides has been reported. rsc.org This reaction proceeds rapidly at room temperature and demonstrates remarkable functional group tolerance, including compatibility with ester groups. rsc.org It is plausible that this compound could undergo such a reaction to form a benzyl alkyne, as shown in the hypothetical reaction below.

Hypothetical Sonogashira-Type Reaction

This compound + Terminal Alkyne --(Pd catalyst, Base)--> Methyl 2-(alkynylmethyl)-6-methoxybenzoate

Heck-Type Coupling: Similarly, the Mizoroki-Heck reaction can be adapted for benzyl halides. Nickel-catalyzed Heck-type reactions of benzyl chlorides with simple olefins have been shown to proceed at room temperature, yielding valuable allylbenzene (B44316) derivatives. nih.gov Palladium-catalyzed variants have also been explored. organic-chemistry.orgacs.org These reactions demonstrate that the C(sp³)-Br bond in this compound has the potential to undergo oxidative addition to a low-valent metal catalyst, initiating a cross-coupling cascade with an alkene. A key challenge in such reactions is to control the regioselectivity of the alkene insertion and avoid side reactions.

Ligand Design and Catalyst Optimization for Cross-Coupling

The success of cross-coupling reactions involving benzyl halides like this compound is highly dependent on the catalyst system, particularly the choice of metal and supporting ligands. The ligand plays a crucial role in stabilizing the metal center, modulating its reactivity, and influencing the selectivity of the reaction.

For palladium-catalyzed couplings of benzyl bromides, phosphine-based ligands are commonly employed. For example, the use of a Pd(dba)₂/NiXantPhos-derived catalyst has been effective in the debenzylative synthesis of diaryl sulfides from aryl benzyl sulfides and aryl bromides, proceeding through C-S bond cleavage and formation. organic-chemistry.org For the Sonogashira-type coupling with lithium acetylides, an oxygen-activated Pd[P(tBu)₃]₂ catalyst was found to be highly effective. rsc.org

In addition to palladium, other transition metals are effective. Copper-catalyzed systems have been developed for the enantioconvergent radical cross-coupling of benzyl halides. acs.orgsustech.edu.cn In this context, the rational design of hemilabile N,N,N-ligands, which can switch between bidentate and tridentate coordination modes, was key to achieving both high reactivity and excellent enantiocontrol. acs.orgsustech.edu.cn Nickel catalysis, often with phosphine (B1218219) ligands, has proven effective for Heck-type reactions of benzyl chlorides with simple alkenes. nih.gov

Optimization of a catalyst system for this compound would involve screening various combinations of metal precursors, ligands, bases, and solvents to maximize the yield of the desired cross-coupled product while minimizing side reactions such as homocoupling and elimination.

| Coupling Type | Metal Catalyst | Ligand(s) | Base/Additive | Substrate Type | Reference |

| Sonogashira-Type | Pd[P(tBu3)]2 | P(tBu)3 | - | Benzyl Bromide | rsc.org |

| Suzuki-Miyaura | PdCl2(dppf)·CH2Cl2 | dppf | Cs2CO3 | Benzyl Halide | nih.gov |

| Heck-Type | Ni(COD)2 | PCy2Ph | Et3SiOTf | Benzyl Chloride | nih.gov |

| Enantioconvergent | CuBr·SMe2 | Chiral N,N,N-Ligand | K3PO4 | Benzyl Halide | acs.orgsustech.edu.cn |

| Debenzylative | Pd(dba)2 | NiXantPhos | NaN(SiMe3)2 | Aryl Benzyl Sulfide | organic-chemistry.org |

Functional Group Transformations and Derivatizations of this compound

The methyl ester group in this compound can be reduced to a primary alcohol, yielding (2-(bromomethyl)-6-methoxyphenyl)methanol. The choice of reducing agent is critical to achieve this transformation, especially if chemoselectivity is desired to preserve the benzyl bromide moiety.

Strong, Non-selective Reagents: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to alcohols. acs.org However, it would also readily reduce the benzyl bromide to a methyl group, leading to a mixture of products.

Milder, Selective Reagents: Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters under standard conditions, though its reactivity can be enhanced. beilstein-journals.org A more suitable reagent for the selective reduction of esters in the presence of other functionalities is lithium borohydride (LiBH₄). harvard.edu It is known to reduce esters and lactones while leaving groups like halides, carboxylic acids, and amides intact under controlled conditions. Borane complexes, such as BH₃·THF, are also effective for reducing carboxylic acids and could potentially be adapted for esters, but they also reduce alkenes and ketones. harvard.edu

The selective reduction would provide a di-functional intermediate, (2-(bromomethyl)-6-methoxyphenyl)methanol, which could be used in subsequent synthetic steps, for example, in the formation of cyclic ethers.

The aromatic ring of this compound is substituted with an electron-donating methoxy (B1213986) group (-OCH₃) and an electron-withdrawing methyl ester group (-CO₂CH₃). These groups direct further electrophilic aromatic substitution.

Directing Effects: The methoxy group is a strongly activating, ortho, para-director due to its ability to donate electron density to the ring via resonance. libretexts.orglibretexts.org The methyl ester group is a deactivating, meta-director. Since the two groups are ortho to each other, their directing effects are opposed. The strongly activating nature of the methoxy group would likely dominate, directing incoming electrophiles to the positions ortho and para to it (positions 3 and 5). However, the position between the two existing substituents (position 1) is highly sterically hindered. Therefore, electrophilic substitution would be expected to occur primarily at position 5, and to a lesser extent, position 3.

Methoxy Group Cleavage: The methoxy group can be cleaved to a hydroxyl group (phenol) using strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃). This transformation would yield Methyl 2-(bromomethyl)-6-hydroxybenzoate, a key precursor for synthesizing coumarins and other heterocyclic systems.

Intramolecular Cyclization Pathways and Annulation Reactions

The 1,2-disubstituted pattern of the bromomethyl and methyl ester groups on the benzene ring makes this compound an ideal precursor for intramolecular cyclization reactions to form five-membered rings. The most probable product of such a reaction is a derivative of phthalide (B148349) (a 1(3H)-isobenzofuranone). researchgate.netglobethesis.com

This transformation involves an intramolecular nucleophilic substitution, where an oxygen nucleophile derived from the ester group attacks the electrophilic benzylic carbon, displacing the bromide ion. The reaction can be promoted under various conditions:

Base-promoted cyclization: Treatment with a base could facilitate the formation of an enolate or related nucleophile from the ester, although this is less common for methyl esters.

Hydrolysis and Lactonization: A two-step sequence is more common. First, the methyl ester is hydrolyzed to the corresponding carboxylic acid, 2-(bromomethyl)-6-methoxybenzoic acid. Then, upon treatment with a non-nucleophilic base, the carboxylate anion acts as an internal nucleophile, readily attacking the benzylic bromide to form the lactone ring.

Metal-promoted reactions: Tin powder has been used to promote cascade reactions of 2-formylbenzoic acids with allyl bromides to generate phthalide structures. researchgate.netglobethesis.com This highlights the utility of ortho-substituted benzoyl derivatives in constructing these bicyclic systems.

These cyclization pathways provide efficient access to the core structure of many natural products and pharmacologically active molecules.

Theoretical and Experimental Kinetic Studies on Reactions of this compound

While no specific kinetic studies on this compound are readily available in the literature, the reactivity of its benzylic bromide can be analyzed based on established principles of nucleophilic substitution reactions (Sₙ1 and Sₙ2). chemicalnote.compharmaguideline.com The reaction mechanism at the benzylic carbon is heavily influenced by the steric and electronic effects of the ortho substituents.

Sₙ2 Pathway: This pathway involves a backside attack by a nucleophile on the C-Br bond. pharmaguideline.com The rate of an Sₙ2 reaction is highly sensitive to steric hindrance around the reaction center. libretexts.orgnih.gov In this compound, the presence of two bulky ortho groups (methoxy and methyl ester) creates significant steric congestion, which would severely hinder the approach of a nucleophile to the benzylic carbon. This steric factor strongly disfavors the Sₙ2 mechanism. nih.gov

Sₙ1 Pathway: This pathway proceeds through a two-step mechanism involving the formation of a carbocation intermediate. chemicalnote.com The rate is dependent on the stability of this intermediate. The electronic effects of the substituents on the benzene ring are crucial here.

The ortho-methoxy group is electron-donating through resonance, which would help stabilize an adjacent benzylic carbocation.

The ortho-methyl ester group is electron-withdrawing, which would destabilize the carbocation. These opposing electronic effects create a complex situation. While electron-donating groups typically accelerate Sₙ1 reactions, the destabilizing effect of the ester group could slow it down. researchgate.net

Given these competing factors, reactions at the benzylic center of this compound are likely to proceed through a borderline mechanism, or potentially an Sₙ1 pathway if the solvent is sufficiently polar and the nucleophile is weak. Kinetic experiments, such as measuring reaction rates with varying nucleophile concentrations, would be necessary to elucidate the precise mechanism. masterorganicchemistry.com Computational studies could also provide insight into the transition state energies for both pathways. researchgate.net

| Factor | Sₙ1 Pathway | Sₙ2 Pathway | Implication for the Compound |

| Kinetics | First-order (rate = k[substrate]) | Second-order (rate = k[substrate][nucleophile]) | Reaction rate's dependence on nucleophile concentration would indicate the mechanism. |

| Substrate Structure | Favored by tertiary > secondary > primary | Favored by primary > secondary > tertiary | Primary benzylic halide, but heavily substituted. |

| Steric Effects | Less important | Highly important; hindered by bulky groups | Significant steric hindrance from two ortho groups strongly disfavors Sₙ2. |

| Electronic Effects | Favored by electron-donating groups | Less sensitive than Sₙ1 | Competing effects: -OCH₃ is donating (favors Sₙ1), -CO₂CH₃ is withdrawing (disfavors Sₙ1). |

| Leaving Group | Good leaving group required | Good leaving group required | Bromide is a good leaving group, favoring both pathways. |

| Solvent | Favored by polar, protic solvents | Favored by polar, aprotic solvents | Choice of solvent could be used to favor one pathway over the other. |

Applications of Methyl 2 Bromomethyl 6 Methoxybenzoate As a Key Building Block in Organic Synthesis

Synthesis of Complex Polycyclic and Heterocyclic Ring Systems

The unique structural features of Methyl 2-(bromomethyl)-6-methoxybenzoate make it an ideal candidate for the construction of fused ring systems, which are prevalent in many biologically active compounds. These reactions often proceed through a series of intramolecular cyclizations, leading to the formation of complex molecular architectures. nih.govmit.edusciensage.info

Quinoline (B57606) and its derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. mdpi.com this compound can be utilized in the synthesis of substituted quinolines. nih.gov While the direct synthesis of carbostyrils (2-quinolones) using this specific bromoester is not extensively detailed in the provided context, the general reactivity of similar building blocks suggests its potential in multi-step synthetic sequences leading to these scaffolds. The synthesis of quinoline derivatives often involves the creation of new carbon-carbon and carbon-nitrogen bonds. nih.gov

Oxadiazoles (B1248032) are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. They are recognized for their thermal stability and are found in various energetic materials and pharmaceuticals. osti.gov The synthesis of multicyclic oxadiazoles often involves the construction of a central 1,2,4-oxadiazole (B8745197) core with various substituents. While the direct application of this compound in oxadiazole synthesis is not explicitly detailed, its functional groups could be chemically transformed to participate in the necessary cyclization reactions to form such heterocyclic systems.

Annulation reactions are crucial for building polycyclic aromatic systems. The synthesis of functionalized naphthalene (B1677914) derivatives can be achieved through various methods. researchgate.net this compound, with its reactive benzylic bromide, can serve as a key building block in annulation strategies to construct the naphthalene core. This could involve reactions with appropriate nucleophiles to form a new ring fused to the initial benzene (B151609) ring.

Role in the Synthesis of Pharmaceutical Precursors and Active Pharmaceutical Ingredients (APIs)

The utility of this compound extends significantly into the pharmaceutical industry, where it serves as a key intermediate in the synthesis of several important drugs.

Lenalidomide is an immunomodulatory drug used in the treatment of multiple myeloma and other cancers. A related compound, methyl 2-(bromomethyl)-3-nitrobenzoate, is a crucial intermediate in the synthesis of Lenalidomide. researchgate.netgoogleapis.comgoogle.comgoogle.com The synthesis involves the condensation of this bromomethyl compound with 3-amino-2,6-piperidinedione hydrochloride to form a nitro intermediate. googleapis.comgoogle.com This intermediate is then reduced to yield Lenalidomide. googleapis.comgoogle.com The process highlights the importance of the bromomethyl group in facilitating the key cyclization step.

Table 1: Key Steps in Lenalidomide Synthesis Involving a Bromomethyl Intermediate

| Step | Reactants | Key Transformation | Product |

| 1 | Methyl 2-(bromomethyl)-3-nitrobenzoate, 3-amino-2,6-piperidinedione hydrochloride | Condensation and cyclization | 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione |

| 2 | 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione | Reduction of the nitro group | Lenalidomide |

Angiotensin II receptor blockers (ARBs), also known as sartans, are a class of drugs used to treat high blood pressure and heart failure. nih.gov While the direct use of this compound is not specified, similar bromomethylphenyl derivatives are key precursors in the synthesis of various sartan drugs. google.comnih.gov These precursors are involved in N-alkylation reactions with imidazole (B134444) derivatives to construct the core structure of these antagonists. google.com The reactivity of the bromomethyl group is essential for forming the critical bond between the biphenyl (B1667301) and imidazole moieties found in many ARBs.

Building Block for Histone Deacetylase Inhibitors (HDAC6)

Histone deacetylase 6 (HDAC6) is a significant target in drug discovery, particularly for cancer and neurodegenerative diseases. Inhibitors of HDAC6 often feature a specific molecular architecture that includes a zinc-binding group, a linker, and a "cap" group that interacts with the surface of the enzyme. While various brominated and methylated aromatic compounds serve as precursors for the cap portion of these inhibitors, a specific synthetic route employing this compound for the development of HDAC6 inhibitors has not been detailed in the surveyed scientific literature. Research on novel HDAC6 inhibitors often involves different structural starting materials.

Preparation of Advanced Organic Materials and Ligands

The synthesis of advanced organic materials, such as specialty polymers and resins, and the development of specific ligands for catalysis or molecular recognition often rely on versatile building blocks. The reactivity of a bromomethyl group makes such compounds useful for introducing specific functionalities. However, specific studies detailing the use of this compound as a key precursor for creating advanced organic materials or specialized ligands are not prominently featured in available research. While related isomers are noted for their role in material science, the direct application of this specific compound is not well-documented.

Contributions to Natural Product Synthesis and Analogues

The total synthesis of complex natural products is a cornerstone of organic chemistry, demonstrating the power of synthetic methodologies. Chemical building blocks that allow for the precise construction of intricate molecular frameworks are invaluable in this field. Despite its potential as a synthetic intermediate, no specific examples of this compound being utilized in the total synthesis of a natural product or in the creation of its analogues have been identified in the reviewed literature.

Methodologies for Convergent Synthesis of Diverse Chemical Libraries

Convergent synthesis is a highly efficient strategy for building large and diverse chemical libraries, which are essential for high-throughput screening and drug discovery. This approach involves synthesizing molecular fragments separately before combining them in the final steps. Reagents with reactive functional groups are critical for the success of these strategies. There is, however, no specific information available that describes the application of this compound in methodologies for the convergent synthesis of diverse chemical libraries.

Advanced Spectroscopic and Analytical Characterization Methods for Methyl 2 Bromomethyl 6 Methoxybenzoate and Its Reaction Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. For Methyl 2-(bromomethyl)-6-methoxybenzoate, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods are employed for unambiguous structural assignment.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. Based on the analysis of structurally similar compounds, the anticipated chemical shifts are outlined in Table 1. The aromatic protons would likely appear as a multiplet in the range of δ 7.0-7.5 ppm. The singlet for the bromomethyl (-CH₂Br) protons is predicted to be downfield, typically around δ 4.5-5.0 ppm, due to the deshielding effect of the adjacent bromine atom. The methoxy (B1213986) (-OCH₃) and methyl ester (-COOCH₃) protons would each appear as sharp singlets, with the ester methyl protons typically resonating slightly downfield compared to the ether methoxy protons. For instance, in the structurally related compound 2-bromomethyl-6-methyl-benzoic acid methyl ester, the -CH₂Br protons appear at δ 4.57 ppm, and the ester methyl protons are observed at δ 3.98 ppm. google.com

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of δ 165-170 ppm. The aromatic carbons would resonate between δ 110-140 ppm, with their specific shifts influenced by the attached substituents. The carbon of the bromomethyl group is anticipated around δ 30-35 ppm, while the methoxy and ester methyl carbons would appear in the upfield region of the spectrum, generally between δ 50-60 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.5 (m) | 110 - 140 |

| -CH₂Br | 4.5 - 5.0 (s) | 30 - 35 |

| -COOCH₃ | 3.8 - 4.0 (s) | 51 - 53 |

| Ar-OCH₃ | 3.7 - 3.9 (s) | 55 - 60 |

| C=O | - | 165 - 170 |

| C-Br | - | - |

| C-O (ester) | - | - |

| C-O (ether) | - | - |

To confirm the assignments made from one-dimensional NMR spectra and to elucidate the connectivity of atoms within the molecule, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would be instrumental in confirming the coupling between adjacent aromatic protons, helping to definitively assign their positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the ¹³C signals for the bromomethyl, methoxy, and ester methyl groups by correlating them to their corresponding, well-defined ¹H signals.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would be characterized by several key absorption bands. A strong absorption peak corresponding to the C=O stretching of the ester group is expected in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would likely appear in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would give rise to peaks in the 1450-1600 cm⁻¹ range. The C-Br stretching vibration is expected to produce a weaker absorption in the lower frequency region, typically between 500-700 cm⁻¹. For comparison, the IR spectrum of 2-bromomethyl-6-methyl-benzoic acid ethyl ester shows a strong C=O stretch at 1728 cm⁻¹ and a C-O stretch at 1274 cm⁻¹. google.com

Table 2: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | > 3000 | Medium |

| Aliphatic C-H | Stretching | 2850 - 3000 | Medium |

| C=O (Ester) | Stretching | 1720 - 1740 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Strong |

| C-O (Ester/Ether) | Stretching | 1000 - 1300 | Strong |

| C-Br | Stretching | 500 - 700 | Weak-Medium |

Raman spectroscopy provides complementary information to FT-IR. While the C=O stretch is also observable in the Raman spectrum, aromatic ring vibrations often give rise to strong and characteristic Raman signals. The symmetric stretching of the benzene ring is expected to be a prominent feature. Raman spectroscopy can be particularly useful for studying reaction products in aqueous media, where the strong IR absorption of water can be problematic.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragment Analysis

Mass spectrometry is a destructive analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet (M⁺ and M+2) of approximately equal intensity.

The fragmentation pattern would likely involve the loss of the bromine atom, the methoxy group, or the methyl ester group. Key fragments could include the loss of a bromine radical (M - Br)⁺, the loss of a methoxy radical (M - OCH₃)⁺, and the loss of the methyl ester group (M - COOCH₃)⁺. The base peak in the spectrum would correspond to the most stable fragment ion.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Description | Predicted m/z |

| [M]⁺ | Molecular ion | 258/260 |

| [M - Br]⁺ | Loss of Bromine | 179 |

| [M - OCH₃]⁺ | Loss of Methoxy group | 227/229 |

| [M - COOCH₃]⁺ | Loss of Methyl Ester group | 199/201 |

| [C₈H₇O₂]⁺ | Benzylic cation after Br loss | 135 |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for the structural elucidation of volatile and thermally stable compounds like this compound. In EI-MS, high-energy electrons bombard the molecule, leading to ionization and extensive fragmentation. The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure, acting as a molecular fingerprint.

For this compound, the molecular ion peak ([M]⁺) would be expected, corresponding to the mass of the intact molecule. However, due to the high energy of the ionization process, this peak may be of low abundance. The fragmentation of this compound is anticipated to follow predictable pathways based on the functional groups present. Key fragmentation events would include the loss of the bromine atom, cleavage of the ester and ether groups, and rearrangements.

Common fragmentation pathways for benzoate (B1203000) esters involve the loss of the alkoxy group from the ester and the alkyl group from any ether substituents. The aliphatic oxygen of an alkoxymethylene group, similar to the bromomethyl group here, can play a more active role in fragmentation compared to an oxygen directly linked to the aromatic ring. beilstein-journals.org

Table 1: Predicted Key Fragment Ions in the EI-MS Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 258/260 | [C₉H₉BrO₃]⁺ | Molecular Ion ([M]⁺), showing isotopic pattern for Bromine |

| 179 | [M - Br]⁺ | Loss of a bromine radical |

| 227/229 | [M - OCH₃]⁺ | Loss of a methoxy radical from the ester |

| 165 | [M - Br - CO₂]⁺ | Loss of bromine followed by decarboxylation |

| 135 | [C₈H₇O₂]⁺ | Loss of bromine followed by loss of the ester methyl group and CO |

Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) will result in characteristic M and M+2 isotopic peaks for any fragment containing the bromine atom.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar and labile molecules, as it typically imparts less energy to the analyte than EI-MS, resulting in minimal fragmentation. sigmaaldrich.com This method is particularly useful for confirming the molecular weight of a compound and studying non-covalent interactions.

When analyzing this compound by ESI-MS, the spectrum would be dominated by pseudomolecular ions, where the intact molecule is associated with a cation, such as a proton ([M+H]⁺) or a sodium ion ([M+Na]⁺), depending on the solvent and additives used. acs.org This provides a clear determination of the molecular weight.

Tandem mass spectrometry (ESI-MS/MS) can be employed to gain structural information. In this approach, a specific pseudomolecular ion (e.g., [M+H]⁺) is selected and subjected to collision-induced dissociation (CID), yielding a characteristic fragmentation pattern that can be used to confirm the structure. researchgate.netnih.gov This controlled fragmentation provides structural insights similar to EI-MS but with a known precursor ion.

Table 2: Predicted Pseudomolecular Ions for this compound in ESI-MS

| Adduct | Formula | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) |

|---|---|---|---|

| [M+H]⁺ | [C₉H₁₀BrO₃]⁺ | 258.98 | 260.98 |

| [M+Na]⁺ | [C₉H₉BrNaO₃]⁺ | 280.96 | 282.96 |

| [M+K]⁺ | [C₉H₉BrKO₃]⁺ | 296.93 | 298.93 |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS in Polymerization Studies

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a premier technique for the characterization of synthetic polymers. researchgate.netmdpi.com It provides detailed information on the absolute molecular weight distribution, the mass of repeating monomer units, and the structure of end-groups. researchgate.net The soft ionization process of MALDI typically generates singly charged ions with minimal fragmentation, making it ideal for analyzing large macromolecules. researchgate.net

While this compound is not a polymer itself, its reactive bromomethyl group makes it a suitable initiator for certain types of polymerization, such as Atom Transfer Radical Polymerization (ATRP). In such a scenario, MALDI-TOF MS would be an invaluable tool for analyzing the resulting polymer.

Table 3: Hypothetical MALDI-TOF MS Data for a Polymer Initiated by this compound (Assuming initiation removes Br and the monomer is Styrene, mass = 104.15 Da)

| Number of Monomer Units (n) | Formula of Polymer Chain | Calculated Mass (Da) | Observed m/z ([M+Na]⁺) |

|---|---|---|---|

| 10 | C₉H₉O₃-(C₈H₈)₁₀-H | 1220.69 | 1243.68 |

| 11 | C₉H₉O₃-(C₈H₈)₁₁-H | 1324.84 | 1347.83 |

| 12 | C₉H₉O₃-(C₈H₈)₁₂-H | 1428.99 | 1451.98 |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for the separation, identification, and quantification of compounds in a mixture. It is widely used in pharmaceutical and chemical industries for purity assessment and reaction monitoring. For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed.

In RP-HPLC, the compound is separated based on its hydrophobicity using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). A UV detector is commonly used for detection, as the benzene ring in the molecule absorbs UV light. The analysis provides a chromatogram where the area of the main peak corresponding to this compound is proportional to its concentration, allowing for quantitative purity determination. Impurities, such as starting materials or side-products, would appear as separate peaks, typically with different retention times.

Table 4: Typical Parameters for an RP-HPLC Method for Purity Analysis

| Parameter | Description |

|---|---|

| Column | C18 (Octadecylsilane), 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | ~230 nm |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. This hyphenated technique is the method of choice for the detection and quantification of trace-level impurities, degradants, and reaction by-products that may not be detectable by conventional HPLC-UV methods. nih.gov

For this compound, LC-MS is particularly valuable for identifying potential genotoxic impurities (GTIs) that may arise during synthesis. The mass spectrometer can be operated in selected ion monitoring (SIM) mode to look for the specific mass of a known or suspected impurity, providing exceptional selectivity and very low detection limits, often in the parts-per-million (ppm) range. The use of ESI as the ionization source allows for the detection of the molecular weights of trace components as they elute from the chromatography column, enabling their identification even when authentic standards are not available.

X-Ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to generate a detailed model of the molecular structure, including exact bond lengths, bond angles, and torsional angles. researchgate.net

While a published crystal structure for this compound was not identified, the application of this technique would provide unambiguous confirmation of its chemical structure. For a molecule to be analyzed by this method, it must first be grown as a high-quality single crystal.

Analysis of related 2,6-disubstituted benzoate structures reveals that steric hindrance between the ortho substituents and the ester group often forces the ester group to rotate out of the plane of the benzene ring to achieve a lower energy conformation. A crystallographic analysis of this compound would precisely quantify this dihedral angle between the plane of the carboxylate group and the plane of the aromatic ring. As the molecule is achiral, it does not have stereocenters, but the technique would provide a complete picture of its solid-state conformation and intermolecular packing interactions, such as hydrogen bonds or π–π stacking, within the crystal lattice. researchgate.netmdpi.com

Table 5: Data Obtained from a Single-Crystal X-Ray Diffraction Experiment

| Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic, Triclinic |

| Space Group | Symmetry of the unit cell (e.g., P2₁/c, C2/c) |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and angles of the repeating crystal lattice unit |

| Atomic Coordinates (x, y, z) | The precise position of every non-hydrogen atom in the unit cell |

| Bond Lengths | The distance between bonded atoms (in Ångströms) |

| Bond Angles | The angle between three connected atoms (in degrees) |

| Torsion (Dihedral) Angles | The rotational angle between two planes defined by atoms |

Computational and Theoretical Chemistry Studies of Methyl 2 Bromomethyl 6 Methoxybenzoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reaction tendencies of a molecule.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and model reaction mechanisms. For a compound like Methyl 2-(bromomethyl)-6-methoxybenzoate, which features a reactive benzylic bromide group, DFT calculations could provide significant insights into its substitution and elimination reaction pathways.

A typical DFT study would model the reaction coordinate for nucleophilic substitution (SN1 and SN2) reactions. This involves calculating the energies of the reactants, transition states, intermediates, and products. The benzylic position, stabilized by the adjacent benzene (B151609) ring, suggests that an SN1 pathway involving a resonance-stabilized carbocation could be favorable. pearson.com DFT calculations could precisely quantify the activation energy barriers for both SN1 and SN2 mechanisms, clarifying the preferred pathway under various conditions.

Table 1: Hypothetical DFT Energy Profile for SN1 Reaction of this compound with Water

| Species | Description | Relative Energy (kJ/mol) |

|---|---|---|

| Reactants | This compound + H₂O | 0 |

| Transition State 1 | C-Br bond cleavage | Data not available |

| Intermediate | Benzylic carbocation | Data not available |

| Transition State 2 | Nucleophilic attack by H₂O | Data not available |

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. pearson.com An FMO analysis of this compound would be crucial for predicting its behavior in various reactions.

The LUMO is expected to be localized primarily on the antibonding σ* orbital of the C-Br bond. This indicates that this site is the most susceptible to nucleophilic attack. The energy of the LUMO can be correlated with the molecule's electrophilicity. The HOMO, likely a π-orbital of the methoxy-substituted benzene ring, would indicate the molecule's potential as a nucleophile in certain contexts. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations could be employed to study the behavior of this compound in solution. By simulating the movement of the molecule and surrounding solvent molecules over time, MD can reveal information about solvation shells, intermolecular interactions (like hydrogen bonding or van der Waals forces), and conformational preferences. Such simulations are essential for understanding how the solvent influences reaction rates and mechanisms, bridging the gap between gas-phase quantum calculations and real-world solution chemistry.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, including DFT and ab initio calculations, can accurately predict various spectroscopic properties. For this compound, these methods could calculate:

Infrared (IR) and Raman Spectra: By computing vibrational frequencies, a theoretical spectrum can be generated. This aids in the assignment of experimental spectral bands to specific molecular vibrations, such as the C-Br stretch, C=O stretch of the ester, and various aromatic ring modes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts, which are invaluable for structural confirmation.

These predictive studies are powerful tools for characterizing the molecule and confirming its synthesis. mdpi.com

Quantitative Structure-Reactivity Relationships (QSAR) in Benzylic Systems

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate molecular structure with chemical reactivity or biological activity. For a series of substituted benzylic systems, a QSAR study could be developed to predict reactivity based on various molecular descriptors. nih.gov

These descriptors can be steric (e.g., molecular volume), electronic (e.g., partial charges, HOMO/LUMO energies), or hydrophobic. For benzylic bromides, a QSAR model could predict the rate of a substitution reaction based on the electronic properties of the substituents on the aromatic ring. doubtnut.com Although no specific QSAR study for this compound exists, its parameters could be evaluated within a broader model for substituted benzyl (B1604629) bromides. researchgate.net

Table 2: Relevant Descriptors for a QSAR Study of Substituted Benzyl Bromides

| Descriptor Type | Example | Relevance to Reactivity |

|---|---|---|

| Electronic | Hammett constant (σ), HOMO/LUMO Energy | Describes electron-donating/withdrawing effects, influencing carbocation stability. |

| Steric | van der Waals volume, Sterimol parameters | Quantifies steric hindrance at the reaction center, affecting transition state accessibility. |

Mechanistic Insights from Ab Initio and Semi-Empirical Calculations

Ab initio methods, like Hartree-Fock (HF) and more advanced correlated methods, provide a pathway to study reaction mechanisms from first principles, without empirical parameterization. nih.gov These methods can be used to validate findings from DFT and provide a deeper understanding of the electronic rearrangements during a reaction.

Semi-empirical methods, which use parameters derived from experimental data, offer a computationally less expensive alternative. researchgate.net They can be particularly useful for preliminary screening of reaction pathways or for studying larger systems, although they are generally less accurate than ab initio or DFT methods. Both approaches could be applied to investigate the transition states and intermediates in reactions of this compound, offering complementary insights into its chemical behavior.

Future Research Directions and Innovative Methodologies for Methyl 2 Bromomethyl 6 Methoxybenzoate

Development of More Sustainable and Environmentally Benign Synthetic Routes

The current synthesis of methyl 2-(bromomethyl)-6-methoxybenzoate and related benzylic bromides often relies on traditional methods that utilize hazardous reagents and solvents. resolvedanalytics.com Future research will prioritize the development of greener alternatives that minimize environmental impact and improve process safety.

A significant area of focus is the move towards photochemical reactions. Photochemistry offers a powerful tool for benzylic bromination, often improving yields and process safety while reducing the Process Mass Intensity (PMI) by eliminating the need for harmful chlorinated solvents and explosive radical initiators. resolvedanalytics.com The use of visible light as a sustainable energy source for the photochemical activation of brominating agents is a particularly promising avenue. researchgate.net This approach aligns with the principles of green chemistry by replacing toxic and ozone-depleting solvents like carbon tetrachloride with more environmentally friendly options such as acetonitrile (B52724). researchgate.net

Furthermore, the development of synthetic routes in aqueous media is gaining traction. Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. acs.orgresearchgate.net Research into catalytic systems that are effective in water, such as the use of cetyltrimethyl ammonium (B1175870) bromide (CTAB) for the synthesis of related heterocyclic compounds, could be adapted for the synthesis of precursors to this compound. acs.orgresearchgate.net

Biocatalysis presents another frontier for sustainable synthesis. The use of enzymes, such as halogenating enzymes, could offer a highly selective and environmentally friendly route to halogenated aromatic compounds. researchgate.netdntb.gov.uaacs.org While the industrial-scale application of these enzymes is still in development, ongoing research into their robustness and substrate scope could lead to viable biocatalytic methods for the production of benzylic bromides. acs.orgdntb.gov.ua

| Methodology | Key Advantages | Challenges |

| Photochemistry | Improved yield and safety, reduced PMI, use of sustainable energy. resolvedanalytics.comresearchgate.net | Scaling up challenges, potential for side reactions. |

| Aqueous Synthesis | Environmentally benign, non-toxic, non-flammable solvent. acs.orgresearchgate.net | Solubility of organic substrates, catalyst stability in water. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. researchgate.netdntb.gov.uaacs.org | Enzyme stability and cost, scalability of processes. dntb.gov.ua |

Exploration of Novel Catalytic Transformations Involving the Bromomethyl Group

The bromomethyl group in this compound is a key functional handle for a variety of chemical transformations. Future research will undoubtedly focus on discovering and optimizing novel catalytic reactions to further exploit its synthetic potential.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to benzylic bromides continues to be an active area of research. resolvedanalytics.comfunisconsulting.commdpi.com Novel palladium-catalyzed methods for the cross-coupling of benzylic bromides with a wide range of partners, including diazoesters, Grignard reagents, and potassium aryltrifluoroborates, can lead to the stereoselective synthesis of complex molecules. resolvedanalytics.commdpi.comunimi.it The development of new ligands, such as Xantphos, can minimize side reactions like β-elimination, thereby improving the efficiency of these couplings. unimi.it

Beyond palladium, other transition metals are being explored for the catalytic functionalization of benzylic C-H and C-X bonds. Nickel-catalyzed cross-coupling reactions, for instance, offer a cost-effective alternative to palladium and have shown promise in the asymmetric synthesis of valuable compounds. dntb.gov.ua Furthermore, the development of transition-metal-free cross-coupling reactions represents a significant advance in sustainable chemistry. acs.org

Decarbonylative coupling reactions of aromatic esters are emerging as a powerful strategy for forming C-C and C-heteroatom bonds. nih.gov Applying these methodologies to derivatives of this compound could open up new avenues for the synthesis of novel molecular architectures. The "ester dance" reaction, a palladium-catalyzed translocation of an ester group on an aromatic ring, is another innovative transformation that could be explored to create unique substitution patterns. nih.gov

Integration into Flow Chemistry Systems for Continuous Production

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. The integration of the synthesis of this compound and its subsequent transformations into flow chemistry systems is a key area for future development.

Continuous photochemical reactors are particularly well-suited for benzylic bromination reactions. resolvedanalytics.com Flow processing allows for uniform irradiation and precise control over reaction time, leading to higher efficiency and selectivity. The use of microstructured photochemical reactors can further intensify these processes, enabling high throughput and complete conversion in very short residence times.

The in-situ generation of reagents, such as bromine from NaBrO3 and HBr, within a flow system can further enhance safety and sustainability by avoiding the storage and handling of hazardous materials. Computational fluid dynamics (CFD) can be employed to model and optimize these continuous flow processes, ensuring efficient mixing and heat transfer. funisconsulting.comunimi.it

| Flow Chemistry Advantage | Application to this compound Synthesis |

| Enhanced Safety | In-situ generation of hazardous reagents like bromine. |

| Improved Control | Precise control over temperature, pressure, and residence time. |

| Scalability | Seamless transition from laboratory to industrial production. resolvedanalytics.com |

| Process Intensification | High throughput and reduced reaction times in microreactors. |

Computational Design of New Reactions and Derivations

Computational chemistry and in silico design are becoming indispensable tools in modern chemical research. These methods can accelerate the discovery of new reactions and the design of novel derivatives of this compound with desired properties.

Density Functional Theory (DFT) calculations can be used to elucidate reaction mechanisms and predict the reactivity of different substrates. researchgate.netrsc.org For example, computational modeling of the photochemical radical benzylic bromination mechanism can provide insights into the key steps of the reaction and help in optimizing reaction conditions. dntb.gov.ua Similarly, DFT studies can be employed to understand the intricacies of benzofuran (B130515) synthesis, a key application of the target compound. researchgate.net

In silico screening of virtual libraries of compounds derived from this compound can identify promising candidates for specific applications, such as medicinal chemistry or materials science. mdpi.comresearchgate.netresearchgate.netrsc.org Molecular docking studies can predict the binding affinity of these derivatives to biological targets, guiding the synthesis of new therapeutic agents. researchgate.netrsc.org Tools for reaction-based generative scaffold decoration can aid in the rapid in silico design of chemical libraries with shared core structures. nih.gov

Computational Fluid Dynamics (CFD) will play a crucial role in the design and optimization of continuous flow reactors for the synthesis of this compound. resolvedanalytics.comfunisconsulting.commdpi.comunimi.it By simulating fluid flow, heat transfer, and reaction kinetics, CFD can help in designing reactors that maximize efficiency and safety. resolvedanalytics.comfunisconsulting.com

Expanding the Scope of Application in Diverse Chemical Fields

While this compound is primarily recognized as a precursor to benzofurans, its versatile structure holds potential for applications in a broader range of chemical fields.

In medicinal chemistry, the benzofuran scaffold is a common motif in many biologically active compounds. mdpi.com Future research will likely focus on synthesizing novel benzofuran derivatives from this compound and evaluating their therapeutic potential against a variety of diseases. The ability to introduce diverse substituents through the catalytic transformations discussed earlier will be crucial in developing structure-activity relationships and optimizing drug candidates.

In materials science, aromatic esters and their derivatives are used in the synthesis of high-performance polymers. researchgate.net The unique substitution pattern of this compound could be exploited to create novel polymers with tailored electronic and optical properties. For instance, benzofuran-containing polymers may find applications in organic light-emitting diodes (OLEDs) or organic photovoltaics.

The development of new synthetic methodologies will also enable the use of this compound in the synthesis of complex natural products and other fine chemicals. The ability to perform late-stage functionalization on molecules derived from this building block will be particularly valuable in these endeavors.

Q & A

Q. What are the common synthetic routes for Methyl 2-(bromomethyl)-6-methoxybenzoate, and how are reaction conditions optimized?